

An In-depth Technical Guide to 1-Bromo-3-methylhexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromo-3-methylhexane

Cat. No.: B13168464

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **1-Bromo-3-methylhexane**, a halogenated alkane utilized in organic synthesis. The document details its chemical structure, physicochemical properties, and key experimental protocols relevant to its application in research and development.

Chemical Identity and Structure

1-Bromo-3-methylhexane is an alkyl bromide with the systematic IUPAC name **1-bromo-3-methylhexane**.^{[1][2]} Its chemical structure consists of a hexane backbone with a bromine atom attached to the first carbon and a methyl group on the third carbon. The presence of a chiral center at the third carbon atom means that this compound can exist as two different stereoisomers: (S)-**1-bromo-3-methylhexane** and (R)-**1-bromo-3-methylhexane**.

The molecular formula for **1-Bromo-3-methylhexane** is C₇H₁₅Br.^{[1][2][3][4]} The canonical SMILES representation of the molecule is CCCCC(C)CCBr.^{[1][2]}

Physicochemical Data

The following table summarizes the key physicochemical properties of **1-Bromo-3-methylhexane**. While some experimental data is limited, estimated values provide useful insights into its physical behavior.

Property	Value	Source
Molecular Formula	C ₇ H ₁₅ Br	[1] [2] [3] [4]
Molecular Weight	179.10 g/mol	[1] [2] [4] [5]
Boiling Point (estimated)	170.18°C	[3]
Density (estimated)	1.1337 g/cm ³	[3]
Refractive Index (estimated)	1.4339	[3]
XLogP3-AA	3.8	[1] [5]
CAS Registry Number	75854-66-9	[1] [2]

The hydrophobicity, indicated by its XLogP3-AA value of 3.8, suggests moderate lipid solubility, which is typical for brominated alkanes.[\[1\]](#) Due to its molecular weight and halogenated structure, it is expected to be a liquid at room temperature with a density greater than water.[\[1\]](#)

Experimental Protocols

1-Bromo-3-methylhexane is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

a) Synthesis of **1-Bromo-3-methylhexane** via Alcohol Bromination

A common method for synthesizing primary alkyl bromides is the reaction of the corresponding alcohol with a brominating agent. The following is a general protocol for the synthesis of **1-Bromo-3-methylhexane** from 3-methylhexan-1-ol, adapted from procedures for similar alcohol brominations.

- Reaction: 3-methylhexan-1-ol + PBr₃ → **1-Bromo-3-methylhexane** + H₃PO₃
- Mechanism: The reaction typically proceeds via an S_N2 mechanism where the phosphorus tribromide activates the hydroxyl group, turning it into a good leaving group. A bromide ion then acts as a nucleophile, attacking the primary carbon and displacing the activated hydroxyl group.

Detailed Methodology:

- Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylhexan-1-ol.
- Reagent Addition: Cool the flask in an ice bath. Slowly add phosphorus tribromide (PBr_3) dropwise to the alcohol with constant stirring. The amount of PBr_3 should be approximately one-third of the molar equivalent of the alcohol.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to reflux for several hours to ensure the reaction goes to completion.
- Workup: Cool the mixture and then carefully pour it over ice. Separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
- Purification: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate. Filter to remove the drying agent and then remove the solvent under reduced pressure. The crude product can be further purified by fractional distillation.

b) Application in Grignard Reactions

As an alkyl bromide, **1-Bromo-3-methylhexane** can be used to form a Grignard reagent, which is a potent nucleophile for creating new carbon-carbon bonds.[\[1\]](#)

- Reagent Formation: **1-Bromo-3-methylhexane** + Mg \rightarrow 3-methylhexylmagnesium bromide

Detailed Methodology:

- Setup: Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Place magnesium turnings in a round-bottom flask.
- Initiation: Add a small amount of a solution of **1-Bromo-3-methylhexane** in anhydrous diethyl ether or THF to the magnesium. The reaction may need to be initiated by gentle heating or the addition of a small crystal of iodine.
- Addition: Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining solution of **1-Bromo-3-methylhexane** dropwise at a rate that maintains a

gentle reflux.

- Completion: After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting Grignard reagent can then be used in subsequent reactions with electrophiles such as aldehydes, ketones, or esters.

Structural Visualization

The following diagram illustrates the structural formula of **1-Bromo-3-methylhexane**.

Caption: Structural formula of **1-Bromo-3-methylhexane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromo-3-methylhexane (75854-66-9) for sale [vulcanchem.com]
- 2. 1-Bromo-3-methylhexane | C7H15Br | CID 13598009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-BROMO-3-METHYLHEXANE [chemicalbook.com]
- 4. 1-BROMO-3-METHYLHEXANE [chemicalbook.com]
- 5. (3S)-1-bromo-3-methylhexane | C7H15Br | CID 101654436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Bromo-3-methylhexane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13168464#1-bromo-3-methylhexane-structural-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com